molecular formula C6H7ClN2OS B2974385 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 878657-09-1

2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2974385
CAS RN: 878657-09-1
M. Wt: 190.65
InChI Key: MNLNQNVBHSEHRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic pathways have been explored to prepare this compound. Notably, diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions have been employed to synthesize derivatives of benzothiazole, to which 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide belongs . These synthetic methods allow for the modification of the thiazole moiety and the introduction of various substituents.

Scientific Research Applications

Pharmaceutical Drug Development

Thiazole derivatives are integral in the development of various drugs due to their biological activity. The thiazole moiety is present in several clinically used anticancer medicines, such as dabrafenib and dasatinib . The presence of the thiazole ring in 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide could potentially be exploited in the synthesis of new pharmacologically active compounds.

Antimicrobial Agents

Compounds with a thiazole ring have been observed to possess antimicrobial properties. For instance, sulfathiazole, a thiazole derivative, is known for its antimicrobial drug action . The chloroacetamide group in the compound may enhance these properties, making it a candidate for developing new antimicrobial agents.

Biocidal Applications

Isothiazolinone derivatives, which are structurally similar to our compound, are used as biocides. They have an active sulfur moiety capable of oxidizing thiol-containing residues, effectively killing bacteria. This suggests that 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide could be explored for its biocidal potential.

Organic Synthesis Intermediates

Chloroacetamide derivatives are utilized in organic synthesis, showcasing their versatility in forming various complex molecules. The compound could serve as an intermediate in the synthesis of structurally diverse molecules, given its reactive chloroacetamide moiety.

Neurotransmitter Synthesis

Thiazoles are naturally found in Vitamin B1 (thiamine), which plays a crucial role in neurotransmitter synthesis . Research into the compound’s role in metabolic pathways could provide insights into new treatments for neurological disorders.

properties

IUPAC Name

2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-9(5(10)4-7)6-8-2-3-11-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLNQNVBHSEHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CS1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide

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